Cyclopentyl(triphenylmethyl)ether
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Overview
Description
Cyclopentyl(triphenylmethyl)ether, is an organic compound that combines the structural features of cyclopentyl and trityl groups. The trityl group, also known as triphenylmethyl, is a common protecting group in organic synthesis due to its stability and ease of removal. Cyclopentyl groups are known for their ring structure, which can impart unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ether, cyclopentyl trityl, typically involves the reaction of cyclopentanol with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the cyclopentanol to form the desired ether. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of ether, cyclopentyl trityl, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(triphenylmethyl)ether, undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ether to hydrocarbons.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone, while reduction can produce cyclopentane .
Scientific Research Applications
Cyclopentyl(triphenylmethyl)ether, has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect alcohols and amines during multi-step reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug development for the protection of functional groups in complex molecules.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ether, cyclopentyl trityl, involves the formation of a stable trityl cation, which can interact with various nucleophiles. The trityl group acts as a protecting group by temporarily blocking reactive sites on molecules, thus preventing unwanted reactions during synthesis. The cyclopentyl group can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl methyl ether: Another ether with a cyclopentyl group but lacks the trityl group.
Triphenylmethyl chloride: Contains the trityl group but lacks the ether linkage.
Cyclopentanol: Contains the cyclopentyl group but lacks the trityl group.
Uniqueness
Cyclopentyl(triphenylmethyl)ether, is unique due to the combination of the cyclopentyl and trityl groups, which imparts distinct chemical properties. The trityl group provides stability and ease of removal, while the cyclopentyl group adds unique reactivity and steric effects .
Properties
CAS No. |
1241-40-3 |
---|---|
Molecular Formula |
C24H24O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[cyclopentyloxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C24H24O/c1-4-12-20(13-5-1)24(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-23/h1-9,12-17,23H,10-11,18-19H2 |
InChI Key |
VMDKMEOIGXXRHB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(C1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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